7-Chloroimidazo[1,2-a]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKCKGUKZZMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482764 | |
| Record name | 7-Chloroimidazo[1,2-a]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57473-36-6 | |
| Record name | 7-Chloroimidazo[1,2-a]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 7 Chloroimidazo 1,2 a Pyrimidin 5 Amine and Its Derivatives
Impact of Substituents on Pharmacological Potency and Biological Selectivity
The pharmacological profile of imidazo[1,2-a]pyrimidine (B1208166) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Research on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) scaffolds has demonstrated that even minor changes to the substituents can lead to significant variations in potency and selectivity against different biological targets.
For instance, in a series of 2,3-diaryl-substituted imidazo[1,2-a]pyrimidine analogs, the substituents on the aryl rings were found to be critical determinants of their anti-inflammatory activity. rsc.org Specifically, compounds bearing a 2-chloro or 2-methyl substituent on one of the aryl groups exhibited the most potent inhibitory effects against TNF-α. rsc.org This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituents.
In the context of antimicrobial activity, studies on various imidazo[1,2-a]pyrimidine derivatives have shown that the substituents on phenyl rings directly influence their efficacy against both Gram-positive and Gram-negative bacteria. dergipark.org.tr An increase in the molar refractivity of the substituents was found to dramatically lower the antibacterial activity, suggesting that size and polarizability are key factors in molecular recognition by bacterial targets. dergipark.org.tr
The following table illustrates the impact of different substituents on the anti-inflammatory activity of some imidazo[1,2-a]pyrimidine derivatives.
| Compound | Substituent at C-2 | Substituent at C-3 | COX-2 IC50 (µM) |
| 49 | Aryl | Aryl | 13 |
| 136 | Aryl with 2-chloro | Aryl | - |
| 137 | Aryl with 2-methyl | Aryl | - |
| 138 | Aryl with 2-chloro | N'-phenylurea | - |
| 139 | Aryl with 2-methyl | N'-phenylurea | - |
Data derived from studies on related imidazo[1,2-a]pyrimidine analogs. rsc.org
Positional Effects of Halogenation (e.g., C7-chloro Substitution) on Biological Activity
The position of halogen atoms on the imidazo[1,2-a]pyrimidine scaffold plays a crucial role in determining the biological activity of the compounds. The C7-chloro substitution, as seen in 7-Chloroimidazo[1,2-a]pyrimidin-5-amine, is a key structural feature that can significantly modulate the pharmacological properties of the molecule.
In a study of halogenated benzo dergipark.org.trnih.govimidazo[1,2-a]pyrimidine derivatives as A2B adenosine (B11128) receptor antagonists, it was observed that halogenation at position 7 led to a halogen-size-dependent decrease in affinity. rsc.org This suggests that the steric bulk at this position is a critical factor for receptor binding. Conversely, in the same study, halogenation at position 8 resulted in a significant increase in affinity, indicating that different positions on the heterocyclic core have distinct interactions with the target protein.
The following table summarizes the effect of halogenation position on the binding affinity of benzo dergipark.org.trnih.govimidazo[1,2-a]pyrimidine derivatives for the A2B adenosine receptor.
| Compound Series | Halogen Position | Effect on Affinity |
| II | 7 | Halogen-size-dependent decay |
| III | 8 | Significant increase |
Data from a study on related benzo dergipark.org.trnih.govimidazo[1,2-a]pyrimidine derivatives. rsc.org
Influence of Amine Substituent Modifications on Molecular Recognition and Efficacy
In studies of related amino-substituted heterocyclic systems, modifications of the amine group have been shown to have a profound impact on biological activity. For example, in a series of imidazo[4,5-b]pyridines, the type of amidino group substituted at the phenyl ring attached to the core was found to be crucial for antiproliferative activity. mdpi.com An unsubstituted amidino group and a 2-imidazolinyl amidino group led to potent and selective activity against colon carcinoma. mdpi.com
Furthermore, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives investigated as FLT3 kinase inhibitors, the substitution at the 5-amino position was critical for potency. A derivative with an aminocyclohexylamino substituent at this position showed submicromolar activity against FLT3-ITD and CDK2. nih.gov
The table below shows the effect of different amine substituents on the antiproliferative activity of imidazo[4,5-b]pyridine derivatives.
| Compound | Amine Substituent | Cell Line | IC50 (µM) |
| 10 | Unsubstituted amidino | Colon Carcinoma | 0.4 |
| 14 | 2-imidazolinyl amidino | Colon Carcinoma | 0.7 |
| 15 | Hexacyclic amidino | Acute Lymphoblastic Leukemia | 17.0 |
| 16 | Isopropyl-amidino | Acute Lymphoblastic Leukemia | 11.9 |
Data from a study on related imidazo[4,5-b]pyridine derivatives. mdpi.com
Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyrimidine Research
Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical scaffolds with improved properties while retaining the key pharmacophoric features of a known active compound. In the context of imidazo[1,2-a]pyrimidine research, this approach has been used to explore new chemical space and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
One notable example involves the identification of imidazo[1,2-b]pyridazine (B131497) derivatives as potent FLT3 kinase inhibitors through a scaffold hopping approach. nih.gov This study investigated various heterocyclic cores, including pyrazolo[1,5-a]pyrimidine and imidazo[4,5-b]pyridine, demonstrating the feasibility of replacing the core scaffold while maintaining the desired biological activity. nih.gov
Bioisosteric replacement is another key strategy where one functional group is replaced by another with similar physical and chemical properties. Imidazo[1,2-a]pyrimidines themselves are considered bioisosteres of purines. dergipark.org.tr This principle has been applied to develop novel kinase inhibitors. For instance, in the development of TTK inhibitors, a scaffold hopping exercise led from known imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines, resulting in a novel class of potent inhibitors.
The following table provides examples of scaffold hopping from related heterocyclic systems.
| Original Scaffold | Hopped Scaffold | Target |
| Pyrazolo[1,5-a]pyrimidine | Imidazo[1,2-b]pyridazine | FLT3 Kinase |
| Imidazo[1,2-a]pyrazine | Pyrazolo[1,5-a]pyrimidine | TTK Kinase |
Examples derived from scaffold hopping studies on related heterocyclic systems. nih.gov
Elucidation of Molecular Mechanisms of Action for 7 Chloroimidazo 1,2 a Pyrimidin 5 Amine Analogs
Investigation of Specific Biological Targets
Analogs of 7-chloroimidazo[1,2-a]pyrimidin-5-amine have been investigated for their effects on various biological targets, including enzymes and receptors. The core imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) structures have been shown to interact with several key proteins involved in different cellular processes.
Enzyme Inhibition Studies
The inhibitory activity of imidazo[1,2-a]pyrimidine analogs has been evaluated against several enzymes critical for the survival of pathogens and the progression of diseases like cancer.
QcrB:
The ubiquinol (B23937) cytochrome c reductase (QcrB) is a crucial component of the electron transport chain in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibition of QcrB disrupts the pathogen's energy production, leading to a bacteriostatic effect. A number of imidazo[1,2-a]pyridine (IP) compounds have been identified as potent inhibitors of M. tuberculosis QcrB. mdpi.com For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant antitubercular activity.
| Compound ID | Target | Organism | Activity (MIC) |
| IP Inhibitors (1-4) | QcrB | M. tuberculosis | 0.03 to 5 µM |
This table showcases the Minimum Inhibitory Concentration (MIC) values of Imidazo[1,2-a]pyridine (IP) inhibitors against Mycobacterium tuberculosis, indicating their potency in inhibiting the QcrB target.
Glutamine Synthetase:
Glutamine synthetase is another essential enzyme for the survival of Mycobacterium tuberculosis. This enzyme is involved in nitrogen metabolism, and its inhibition can lead to bacterial death. A class of 3-aminoimidazo[1,2-a]pyridines has been identified as novel inhibitors of M. tuberculosis glutamine synthetase.
PI3Kα:
Phosphoinositide 3-kinase alpha (PI3Kα) is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. nih.gov Several studies have focused on designing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as PI3Kα inhibitors. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their anticancer activity via PI3Kα inhibition. mdpi.com Compound 13k from this series was identified as a potent inhibitor. mdpi.com
| Compound | Target | IC50 | Cell Line | Effect |
| 13k | PI3Kα | 1.94 nM | HCC827 | G2/M phase cell cycle arrest, apoptosis |
This table presents the half-maximal inhibitory concentration (IC50) of compound 13k against PI3Kα and its effects on the HCC827 cancer cell line.
Receptor Modulation Research
GABAA Receptors:
Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The imidazo[1,2-a]pyrimidine scaffold is a known ligand for the benzodiazepine (B76468) binding site on GABAA receptors. mdpi.com Compounds with this core structure, such as divaplon (B1670791) and fasiplon, have been developed as anxiolytic and anticonvulsant drugs. researchgate.net Research has shown that imidazo[1,2-a]pyrimidines can act as functionally selective agonists at the GABAA α2 and α3 subtypes. researchgate.net
Cellular Pathway Analysis and Downstream Biological Effects
The interaction of imidazo[1,2-a]pyrimidine analogs with their molecular targets triggers a cascade of downstream cellular events. Inhibition of key enzymes and modulation of receptor activity can lead to significant changes in cellular signaling pathways.
For instance, inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov One study demonstrated that a novel imidazo[1,2-a]pyridine compound inhibits this pathway, leading to decreased levels of phosphorylated Akt and mTOR. nih.gov
Furthermore, a chemical-genetic profiling study in Saccharomyces cerevisiae revealed that closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds have distinct mechanisms of action. nih.gov The imidazo[1,2-a]pyrimidine analog was found to act as a DNA poison, causing nuclear DNA damage. nih.gov This highlights how a subtle change in the chemical structure can dramatically alter the intracellular targeting and biological effects of these compounds. nih.gov
In the context of cancer, some imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been found to inhibit the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in embryonic development and its dysregulation is linked to tumorigenesis. nih.gov The most active compounds in one study were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov
Molecular Interaction Profiling and Binding Site Characterization
Molecular docking studies have been instrumental in understanding the binding modes of imidazo[1,2-a]pyrimidine analogs with their protein targets. nih.govmdpi.com These computational techniques help to visualize the interactions at the atomic level and guide the design of more potent and selective inhibitors.
For example, molecular docking of imidazo[1,2-a]pyrimidine derivatives into the active site of microbial enzymes has revealed key interactions that contribute to their inhibitory activity. mdpi.com These studies often show that the scaffold can form hydrogen bonds and hydrophobic interactions with critical amino acid residues in the binding pocket.
In the case of PI3Kα inhibitors, docking studies of imidazo[1,2-a]pyridine-based compounds have helped to elucidate the structure-activity relationship and identify key features for potent inhibition. Similarly, for inhibitors of MARK4, a protein kinase implicated in cancer, molecular docking has been used to predict the binding affinity and understand the mechanism of action of phenothiazine-containing imidazo[1,2-a]pyridine derivatives. nih.gov The binding affinity of these compounds was found to be in the range of -8.1 kcal/mol to -10.4 kcal/mol. nih.gov
The interaction of imidazo[1,2-a]pyrimidines with serum proteins, such as bovine serum albumin (BSA), has also been investigated using spectroscopic and computational methods. researchgate.net These studies indicate a moderate binding affinity and help to understand the pharmacokinetic properties of these compounds. researchgate.net
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein. This method is crucial for understanding potential inhibitory action and guiding the development of new therapeutic agents.
While specific docking studies on 7-Chloroimidazo[1,2-a]pyrimidin-5-amine are not detailed in the provided results, extensive research on related imidazo[1,2-a]pyrimidine (B1208166) derivatives demonstrates the utility of this approach. For instance, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were evaluated as potential inhibitors of proteins crucial for SARS-CoV-2 entry. nih.gov In these studies, the top-scoring compound showed a strong binding affinity of -9.1 kcal/mol for the human angiotensin-converting enzyme 2 (hACE2) receptor and -7.3 kcal/mol for the spike protein. nih.gov These binding energies are competitive with or superior to reference inhibitors, indicating a high potential for these compounds to block viral entry. nih.gov
Similarly, other studies on different imidazo[1,2-a]pyrimidine derivatives have performed docking simulations to predict their binding modes with various microbial targets, helping to explain their observed antimicrobial activity. mdpi.com The visualization of these docking results allows researchers to identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the active site of the target protein. mdpi.com For example, in a study of 7-chloro-4-aminoquinoline-benzimidazole hybrids, a related class of compounds, the lead molecule was found to form hydrogen bonds with specific amino acid residues (Glu310 and Asp404) in the active site of the c-Src tyrosine kinase. mdpi.com Such detailed interaction mapping is fundamental to structure-based drug design.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and stability of molecules. Methods like Density Functional Theory (DFT) are frequently employed to analyze various molecular properties.
For the imidazo[1,2-a]pyrimidine scaffold, DFT calculations have been used to determine the geometric and electronic properties of new derivatives. nih.gov Studies on imidazo[1,2-a]pyrimidine-Schiff bases utilized the B3LYP/6–31 G(d,p) basis set to optimize molecular geometry and analyze several quantum chemical descriptors. nih.gov These analyses include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the structure. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is essential for understanding how the molecule will interact with biological receptors. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the nature of chemical bonds within a molecule based on the topology of the electron density, helping to understand the strength and type of intramolecular interactions. nih.govresearchgate.net
Reduced Density Gradient (RDG): This analysis helps to visualize and understand non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov
These quantum chemical investigations provide a foundational understanding of the molecule's intrinsic properties, which complements the interaction-focused insights from molecular docking. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This provides a view of the conformational flexibility of a ligand and the stability of the ligand-target complex, which is a limitation of the more static molecular docking approach. For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been employed to validate the stability of docking poses and to explore the dynamic behavior of the ligand within the receptor's binding site. semanticscholar.org These simulations can confirm that the key interactions predicted by docking are maintained over a period of time, lending greater confidence to the proposed binding mode.
In Silico Molecular Property Prediction and Drug-Likeness Assessment
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov This early assessment of pharmacokinetics and drug-likeness helps to filter out compounds that are unlikely to succeed in clinical development.
Studies on various imidazo[1,2-a]pyrimidine derivatives have consistently shown promising drug-like characteristics. nih.govmdpi.com These assessments are often based on established guidelines like Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. nih.govijsdr.org The rules state that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Analyses of imidazo[1,2-a]pyrimidine derivatives using platforms like SwissADME have shown that these compounds generally adhere to these rules, possessing favorable physicochemical properties for drug development. nih.govmdpi.comijsdr.org
The table below summarizes typical parameters evaluated in silico for imidazo[1,2-a]pyrimidine derivatives, demonstrating their potential as viable drug candidates.
| Property Category | Parameter | Typical Finding for Imidazo[1,2-a]pyrimidine Derivatives | Reference |
| Physicochemical Properties | Molecular Weight | Generally < 500 g/mol | nih.gov |
| Lipophilicity | LogP | Typically within the optimal range for drug absorption | nih.gov |
| Solubility | Water Solubility | Predicted to have good solubility | mdpi.com |
| Pharmacokinetics | Human Intestinal Absorption (HIA) | High predicted absorption percentage | mdpi.com |
| Drug-Likeness | Lipinski's Rule of Five | Compounds generally show zero violations | nih.govijsdr.org |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | Generally free of substructures known to cause interference in assays | N/A |
These in silico predictions, covering everything from electronic structure to pharmacokinetics, are integral to the rational design of new drugs based on the this compound scaffold. nih.govmdpi.comnih.gov
Potential Applications and Future Research Directions for 7 Chloroimidazo 1,2 a Pyrimidin 5 Amine
Role in Emerging Therapeutic Areas (e.g., Antimicrobial Research, Oncology)
The imidazo[1,2-a]pyrimidine (B1208166) framework is a cornerstone in the development of new therapeutic agents, demonstrating significant potential in both antimicrobial and oncology research. researchgate.netnih.gov
Antimicrobial Research: Derivatives of the imidazo[1,2-a]pyrimidine scaffold have shown a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comnih.gov The structural features of 7-Chloroimidazo[1,2-a]pyrimidin-5-amine—specifically the halogen (chloro) and amino groups—are known to be important for bioactivity. For instance, studies have shown that halogenated imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains. mdpi.comnih.gov One study highlighted that the presence of a chloro substituent on the aromatic ring of an imidazo[1,2-a]pyrimidine derivative augmented its activity threefold against certain microbes. mdpi.com Another study prepared a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines and found that 5-n-Octylaminoimidazo[1,2-a]pyrimidine, an analogue with an amino group at the C5 position, showed significant activity against all microorganisms tested. nih.gov These findings suggest that this compound is a promising candidate for further antimicrobial screening.
Oncology: In the field of oncology, numerous imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer effects. nih.govmdpi.comnih.gov These compounds exert their effects through various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation. evitachem.com The substitution pattern on the scaffold is critical for cytotoxic activity. For example, a separate study on thiazolo[4,5-d]pyrimidines, another heterocyclic system, revealed that the introduction of a chlorine atom at the 7-position significantly increased anticancer activity compared to its non-chlorinated counterpart. mdpi.com Furthermore, 7-amino substituted derivatives in the same study also demonstrated notable antiproliferative effects. mdpi.com This highlights the potential of the chloro and amino groups on the this compound structure as key pharmacophoric features for designing new anticancer agents.
Table 1: Examples of Bioactive Imidazo[1,2-a]pyrimidine Analogues
| Compound | Substitution | Therapeutic Area | Notable Finding | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | 2-Aryl (p-Chloro) | Antimicrobial | Synthesis optimized using a microwave-assisted, catalyst-based method. mdpi.comnih.gov | mdpi.comnih.gov |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | 5-Amino | Antimicrobial | Exhibited significant activity against a variety of microorganisms. nih.gov | nih.gov |
| Imidazo[1,2-a]pyrimidine-hydrazone derivatives | Hydrazone at C2 | Antibacterial | Showed excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov | researchgate.netnih.gov |
| 2,4-diphenylbenzo nih.govjst.go.jpimidazo[1,2-a]pyrimidine derivatives | 2,4-Diaryl | Anti-inflammatory, Anticancer | Exhibited potent and selective COX-2 inhibition and considerable cytotoxicity against MCF-7 breast cancer cells. nih.gov | nih.gov |
Strategies for Lead Optimization and Compound Library Generation
Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising compound. For the imidazo[1,2-a]pyrimidine scaffold, including derivatives like this compound, several strategies are employed to generate optimized leads and diverse compound libraries.
Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic modification of the lead compound to understand the relationship between its chemical structure and biological activity. For the imidazo[1,2-a]pyrimidine scaffold, research has shown that the type and position of substituents dramatically influence efficacy. acs.orgmssm.edu For this compound, an SAR campaign would involve synthesizing analogues by:
Varying the position of the chlorine atom on the pyrimidine (B1678525) ring to determine if other halogenation patterns yield better activity.
Modifying the amine group at the C5 position with different alkyl or aryl substituents to explore its impact on target binding and solubility. nih.gov
Introducing diverse functional groups at other available positions (e.g., C2 or C3) of the imidazo[1,2-a]pyrimidine core.
Compound Library Generation: To efficiently explore the chemical space around the imidazo[1,2-a]pyrimidine scaffold, medicinal chemists utilize combinatorial chemistry and multicomponent reactions (MCRs) to rapidly generate large libraries of related compounds. thieme-connect.combeilstein-journals.org MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are particularly powerful as they allow for the creation of complex molecules with multiple points of diversity in a single step. beilstein-journals.org Such an approach could be adapted to use a 7-chloro-2-aminopyrimidine precursor to generate a library of compounds based on the 7-Chloroimidazo[1,2-a]pyrimidine core, which can then be screened for various biological activities. jst.go.jp
Advanced Analytical Techniques for Structural Characterization and Purity Assessment in Research
The unambiguous determination of a chemical structure and its purity is fundamental in chemical research and drug development. For novel compounds like this compound and its derivatives, a suite of advanced analytical techniques is employed.
Structural Characterization: The primary methods for elucidating the structure of newly synthesized imidazo[1,2-a]pyrimidines are spectroscopic. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR identifies the carbon skeleton. beilstein-journals.orgnih.gov For this compound, NMR would confirm the positions of the protons on the heterocyclic rings and the presence of the amine group.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.goviugaza.edu.ps High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups. In the case of the target compound, characteristic absorption bands would be expected for the N-H bonds of the amine group and the C-Cl bond. nih.gov
Purity Assessment: To ensure that the biological activity observed is due to the compound of interest and not impurities, purity is rigorously assessed.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample by separating it from any starting materials or byproducts. beilstein-journals.org
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, providing a fundamental check of its purity and empirical formula. mdpi.com
Table 2: Analytical Techniques for Characterization of Imidazo[1,2-a]pyrimidine Derivatives
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| 1H NMR | Structural Elucidation | Determines the chemical environment and connectivity of protons. | beilstein-journals.orgnih.govnih.gov |
| 13C NMR | Structural Elucidation | Identifies the carbon framework of the molecule. | beilstein-journals.orgnih.govnih.gov |
| Mass Spectrometry (MS) | Structural Elucidation & MW | Provides molecular weight and fragmentation data for structural confirmation. | nih.govresearchgate.netiugaza.edu.ps |
| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., N-H, C=O, C-Cl). | nih.govnih.gov |
| HPLC | Purity Assessment | Separates the compound from impurities to quantify purity. | beilstein-journals.org |
| Elemental Analysis | Purity & Formula Confirmation | Verifies the elemental composition against the theoretical formula. | mdpi.com |
Future Perspectives in Imidazo[1,2-a]pyrimidine Scaffold-Based Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold continues to be a highly attractive and versatile framework in drug discovery. researchgate.netmdpi.com Its structural analogy to purines suggests that its potential is far from exhausted, with ongoing research exploring its utility against a continuously expanding range of diseases, including viral infections and neurodegenerative disorders. nih.govacs.org
The future for derivatives like this compound lies in several key areas:
Target-Based Drug Design: With an increasing understanding of the pathophysiology of diseases at the molecular level, new derivatives can be rationally designed to inhibit specific enzymes or receptors. evitachem.com Computational methods, such as molecular docking, can be used to predict the binding of novel imidazo[1,2-a]pyrimidines to protein targets, guiding synthetic efforts. mdpi.combeilstein-journals.org
Exploration of New Therapeutic Areas: While oncology and antimicrobial research are well-established fields for this scaffold, its application in other areas like anti-inflammatory, antiviral, and CNS disorders warrants deeper investigation. mdpi.comnih.gov
Development of Covalent Inhibitors: The strategic placement of reactive groups on the scaffold could lead to the development of covalent inhibitors that form a permanent bond with their target, potentially leading to drugs with higher potency and longer duration of action.
Scaffold Hopping and Hybrid Molecules: Combining the imidazo[1,2-a]pyrimidine core with other pharmacologically active motifs can lead to hybrid molecules with novel or dual modes of action, potentially overcoming drug resistance. beilstein-journals.orgnih.gov
Q & A
Q. What are the primary synthetic routes for 7-Chloroimidazo[1,2-a]pyrimidin-5-amine?
The synthesis typically involves multi-step protocols, including cyclization of precursors under controlled conditions. For example, microwave-assisted methods (e.g., for analogous imidazo-pyrimidinones) can enhance reaction efficiency and yield by optimizing temperature and solvent systems . Key intermediates are characterized via NMR and mass spectrometry to confirm regioselective chlorination at the 7-position and amine functionality at the 5-position .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on complementary spectroscopic techniques:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, distinguishing aromatic protons in the imidazo-pyrimidine core .
- X-ray crystallography : Resolves bond angles and planarity of the heterocyclic system, critical for verifying substituent positions .
- IR spectroscopy : Confirms the presence of amine (-NH₂) and C-Cl functional groups .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts .
- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding solvent selection and catalyst design . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., microwave power, solvent polarity) to minimize trial-and-error experimentation . Feedback loops between computational predictions and experimental validation refine yield and purity .
Q. What strategies address conflicting spectroscopic data in structural elucidation?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguities in aromatic proton assignments .
- Isotopic Labeling : Introduce ¹⁵N or deuterium labels to track amine group behavior under varying pH conditions .
- Comparative Crystallography : Compare X-ray structures of derivatives (e.g., brominated analogs) to identify electronic effects influencing spectral shifts .
**How does bromination affect the reactivity of the imidazo-pyrimidine ring system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
